
(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride is a chemical compound with a complex structure that includes a phenyl group, an oxo group, and an azanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride typically involves the reaction of 3-phenyl-1-propan-2-yloxypropan-2-ol with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of (1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-Oxo-3-phenyl-1-(1-piperidinyl)-2-propanamine hydrochloride: This compound has a similar structure but includes a piperidinyl group instead of the azanium chloride moiety.
3-Phenyl-2-propene compounds: These compounds share the phenyl and propene backbone but differ in their functional groups and reactivity.
Uniqueness
(1-Oxo-3-phenyl-1-propan-2-yloxypropan-2-yl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Propiedades
Número CAS |
5450-55-5 |
|---|---|
Fórmula molecular |
C12H18ClNO2 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
propan-2-yl 2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
Clave InChI |
IZNCNDSZTRKDQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)
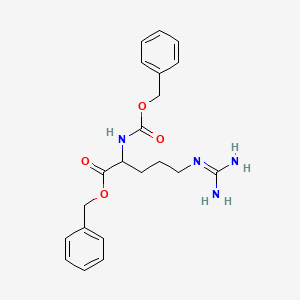
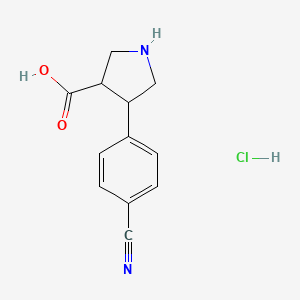
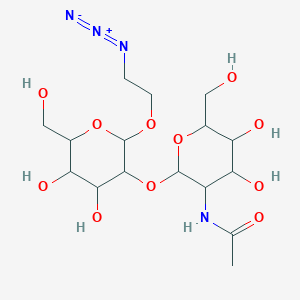
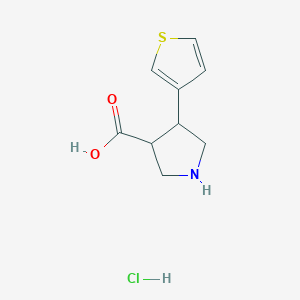

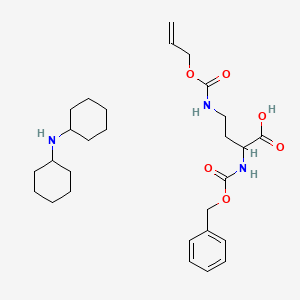
![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)

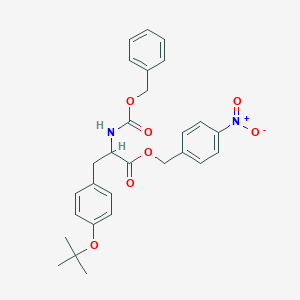
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B15129099.png)
![[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B15129102.png)
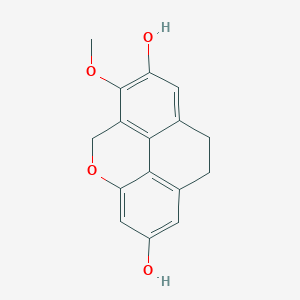
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate](/img/structure/B15129127.png)
